3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Pyrazinamide is an important first-line drug used in shortening TB therapy .
Synthesis Analysis
Many approaches for the synthesis of indolizine have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Scientific Research Applications
Drug Discovery and Development
This compound, with its piperidine and indolizine moieties, is likely to be of interest in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are crucial for designing drugs due to their significant role in molecular scaffolding, which can interact with a variety of biological targets. The indolizine component is also notable for its presence in bioactive molecules.
Pharmacological Research
The pharmacological applications of piperidine derivatives are vast, as they are found in alkaloids and many pharmaceuticals . This compound could be investigated for its potential therapeutic effects and might serve as a lead compound in the development of new medications.
Mechanism of Action
Target of Action
Similar compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them valuable targets for the development of new therapeutic agents .
Mode of Action
Compounds with similar structures, such as those containing the indole nucleus, are known to interact with their targets through various mechanisms, including competitive inhibition . This interaction can result in changes in the activity of the target, leading to alterations in cellular processes .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a wide range of biochemical pathways . These include pathways involved in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as those containing the indole nucleus, have been found to have reliable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy .
Result of Action
Similar compounds, such as those containing the indole nucleus, have been found to exhibit a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that various factors, including temperature, ph, and the presence of other substances, can influence the action of similar compounds .
properties
IUPAC Name |
3-[1-(indolizine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-11-17-18(22-7-6-21-17)26-16-5-3-9-24(13-16)19(25)14-10-15-4-1-2-8-23(15)12-14/h1-2,4,6-8,10,12,16H,3,5,9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCSGPIJVLZWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.